![molecular formula C16H17NO5S B2935634 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid CAS No. 565165-69-7](/img/structure/B2935634.png)
2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid
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Overview
Description
“2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid” is a chemical compound . It shares the part structure of phenoxyacetic acid . Phenoxyacetic acid is an organic compound that represents a group of phenoxy acetic acid derivatives containing anisole in which acetic acid or its derivatives are linked to the methane group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid” are not directly provided in the available resources .Scientific Research Applications
Inhibitors of Cytosolic Phospholipase A2α
2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid: derivatives have been studied as inhibitors of cytosolic phospholipase A2α (cPLA2α), which plays a crucial role in the arachidonic acid cascade, leading to the formation of pro-inflammatory eicosanoids . These inhibitors are expected to provide new treatment options for inflammatory conditions.
COX-2 Selective Inhibition
Derivatives of this compound have been explored for their potential as selective COX-2 inhibitors. COX-2 is involved in the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation. Selective inhibition of COX-2 can provide anti-inflammatory benefits while minimizing side effects .
Medicinal Chemistry and Drug Design
The phenoxy acetamide group, to which 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid belongs, has been the subject of medicinal chemistry research. These compounds are being designed and synthesized for their potential as new pharmaceuticals, with a focus on safety and efficacy to enhance life quality .
Biological Activity Studies
The chemical structure of 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid allows for molecular interactions that are significant in studying the biological effects of drugs. Research into the biological activities of this compound and its derivatives can lead to the discovery of pharmacologically interesting compounds .
Chemical Synthesis Techniques
This compound is also used in chemical synthesis techniques. Its benzylic position is particularly reactive, allowing for various chemical reactions such as free radical bromination and nucleophilic substitution, which are essential in synthetic chemistry .
Safety and Handling Research
Research into the safety and handling of chemicals like 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid is vital. Safety data sheets provide information on the hazards, first aid measures, and precautions for use, which is crucial for laboratory and industrial settings .
Safety and Hazards
properties
IUPAC Name |
2-[4-[ethyl(phenyl)sulfamoyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-2-17(13-6-4-3-5-7-13)23(20,21)15-10-8-14(9-11-15)22-12-16(18)19/h3-11H,2,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGCBCJFGTYUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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